molecular formula C15H15F2NO4 B13456818 3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

Cat. No.: B13456818
M. Wt: 311.28 g/mol
InChI Key: YQMFMLGQXSOONP-UHFFFAOYSA-N
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Description

3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a structurally complex bicyclic compound with a norbornane-like bicyclo[4.1.0]heptane core. Key features include:

  • 3-position: A benzyloxycarbonyl (Cbz) group, which serves as a nitrogen-protecting group.
  • 6-position: A carboxylic acid moiety, enabling further functionalization.
  • 7,7-difluoro substitution: Two fluorine atoms at the bridgehead position, enhancing metabolic stability and modulating electronic properties.

This compound is primarily used as a rigid scaffold in medicinal chemistry, leveraging its bicyclic structure to constrain conformational flexibility in drug candidates. Its synthesis likely involves multi-step functionalization of the bicyclo[4.1.0]heptane core, with fluorination and Cbz protection as critical steps .

Properties

Molecular Formula

C15H15F2NO4

Molecular Weight

311.28 g/mol

IUPAC Name

7,7-difluoro-3-phenylmethoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

InChI

InChI=1S/C15H15F2NO4/c16-15(17)11-8-18(7-6-14(11,15)12(19)20)13(21)22-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,19,20)

InChI Key

YQMFMLGQXSOONP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1(C2(F)F)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Cyclization

  • The bicyclic core is often prepared from azetidine or pyrrolidine derivatives through intramolecular cyclopropanation or ring contraction reactions.
  • A common approach involves the cyclization of amino acid derivatives bearing suitable leaving groups or unsaturation to form the bicyclic framework.
  • For example, 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid derivatives serve as key intermediates in related syntheses, prepared via cyclization of azaspiro compounds under basic or acidic conditions.

Fluorination at the 7,7-Position

  • Introduction of the geminal difluoro group at the 7-position is typically achieved by electrophilic fluorination or difluorocarbene addition.
  • Reagents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or Selectfluor can be employed to convert ketones or suitable precursors into gem-difluoro derivatives.
  • Alternatively, difluorocyclopropanation can be used to install the difluorocyclopropane ring fused to the azabicyclic system.

Installation of the Carboxylic Acid Functionality

  • The 6-position carboxylic acid is generally introduced either by direct oxidation of a methyl group or by hydrolysis of ester or nitrile precursors.
  • Hydrolysis of tert-butyl esters or nitriles under acidic or basic conditions yields the free carboxylic acid.
  • For example, potassium hydroxide in ethanol/water mixtures at room temperature can hydrolyze nitriles to carboxylic acids with moderate to good yields (~62%).

Protection of the Amino Group with Benzyloxycarbonyl (Cbz)

  • The amino group at the 3-position is protected as the benzyloxycarbonyl carbamate to prevent side reactions during further transformations.
  • This is typically done by reacting the free amine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane or tetrahydrofuran.
  • The Cbz protection is stable under many reaction conditions and can be removed by catalytic hydrogenation later if needed.

Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for steps analogous to those used in the synthesis of related bicyclic amino acid derivatives, which inform the preparation of the target compound:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization to azabicyclo core Base or acid catalyzed intramolecular cyclization of azaspiro precursors 50-86 Example: Triethylamine and chloro(ethoxy)methanone in DCM at 0°C to RT, 2-5 h
2 Geminal difluorination Electrophilic fluorination with DAST, Deoxo-Fluor, or difluorocarbene addition 60-90 Requires inert atmosphere, low temperature control
3 Hydrolysis to carboxylic acid KOH in ethanol/water at room temperature ~62 Hydrolysis of nitrile or ester precursor
4 Amino protection (Cbz) Benzyloxycarbonyl chloride, triethylamine, DCM, 0-25°C 80-95 Standard carbamate formation

Literature and Patent Insights

  • Patent US10968201B2 describes bicyclic carboxamide derivatives with related azabicyclo[3.3]heptane cores and methods for their preparation, highlighting the importance of protecting groups and fluorination steps in similar bicyclic systems.
  • Experimental procedures from chemical suppliers and research articles detail the use of coupling reagents such as HATU or BOP in N,N-dimethylformamide (DMF) for amide bond formation and protecting group manipulations relevant to this compound class.
  • Reduction and oxidation steps using borane-dimethylsulfide complexes and chloroacetonitrile under controlled temperatures are also employed in intermediates synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups, allowing for further derivatization.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to enzymes or receptors, while the fluorine atoms can enhance the compound’s stability and bioavailability. The bicyclic structure allows for a rigid conformation, which can be crucial for selective binding to target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related bicyclic analogs:

Compound Name Ring System Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Bicyclo[4.1.0]heptane 3-Cbz, 6-COOH, 7,7-diF ~343 (estimated) Medicinal building block; fluorination enhances metabolic stability
3-Benzyl-6-endo-hydroxy-6-exo-trifluoromethyl-3-azabicyclo[3.1.1]heptane HCl Bicyclo[3.1.1]heptane 3-Benzyl, 6-OH, 6-CF3 343 High thermal stability (m.p. >220°C); hydrochloride salt for solubility
(2S,5R,6R)-Penicillin derivative Bicyclo[3.2.0]heptane 4-Thia-1-aza, 6-aminophenylacetamido, 7-oxo N/A Crystalline, meets pharmacopeial specifications; antibiotic activity
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid Bicyclo[4.1.0]heptane 3-Boc, 1-COOH ~269 (estimated) Boc protection simplifies deprotection; used in peptide mimetics
6,6-Difluoro-3-azabicyclo[3.1.1]heptane Bicyclo[3.1.1]heptane 3-aza, 6,6-diF ~149 (estimated) Compact fluorinated scaffold; potential CNS drug candidate
Benzylpenicillin Bicyclo[3.2.0]heptane 4-Thia-1-aza, β-lactam, phenylacetamido 334.4 Broad-spectrum antibiotic; crystallinity critical for formulation

Key Analysis

Ring System Differences: Bicyclo[4.1.0] vs. [3.1.1]: The target compound’s larger bicyclo[4.1.0] system provides distinct conformational rigidity compared to smaller analogs like bicyclo[3.1.1]heptane, influencing binding to biological targets . Bicyclo[3.2.0] (Penicillin): The 4-thia-1-aza ring in penicillin derivatives introduces β-lactam reactivity, enabling antibiotic activity but limiting stability compared to non-thia analogs .

Substituent Effects: Cbz vs. Boc Protection: The Cbz group in the target compound requires harsher deprotection conditions (e.g., H₂/Pd) compared to acid-labile Boc groups, impacting synthetic workflows . Fluorination: The 7,7-difluoro substitution in the target compound reduces metabolic oxidation compared to non-fluorinated analogs (e.g., 3-Benzyl-6-hydroxy-6-trifluoromethyl derivative), enhancing pharmacokinetic profiles .

Functional Group Positioning :

  • The carboxylic acid at position 6 in the target compound offers a strategic handle for amide bond formation, unlike the 1-carboxylic acid in its Boc-protected analog, which may alter molecular recognition .

Physical Properties :

  • Crystallinity : Penicillin derivatives prioritize crystallinity for formulation stability, whereas the target compound’s fluorinated bicyclic system may favor solubility in organic solvents .

Q & A

Q. Example Protocol :

Introduce Cbz via benzyl chloroformate under basic conditions.

Construct the bicyclo[4.1.0]heptane core via [2+1] cycloaddition.

Fluorinate at C7 using difluorocarbene reagents.

Purify via reverse-phase HPLC (>95% purity) .

Advanced: How does stereochemistry influence the biological activity of this compound?

Answer:
The compound’s activity depends on chiral centers (e.g., C6 and C7):

  • Enantiomeric selectivity : (1R,5S,6R) configurations may enhance binding to enzymes like dopamine receptors, as seen in analogous azabicyclo inhibitors .
  • Fluorine positioning : 7,7-difluoro substituents lock ring conformation, affecting binding pocket accessibility .

Q. Methodological Approach :

  • Stereochemical analysis : Use X-ray crystallography or NOESY NMR to confirm configurations .
  • Biological assays : Compare enantiomers in receptor-binding studies (e.g., radioligand displacement assays) .

Basic: What analytical techniques are critical for characterizing purity and structure?

Answer:

Technique Purpose Key Data
HPLC Purity assessmentRetention time, peak integration
NMR (¹H/¹³C/¹⁹F)Structural confirmationChemical shifts, coupling constants (e.g., JF-F ~300 Hz)
HRMS Molecular formula validationExact mass (e.g., [M+H]<sup>+</sup> m/z calculated vs. observed)

Advanced: How to resolve contradictions in reaction yields during synthesis?

Answer:
Contradictions (e.g., 9% vs. 93% yields in similar steps ) arise from:

  • Reaction conditions : Temperature, solvent polarity, and catalyst loading (e.g., N-methylmorpholine-N-oxide vs. ethyltrimethylammonium permanganate) .
  • Side reactions : Competing pathways (e.g., over-fluorination or ring-opening).

Q. Resolution Strategies :

  • DOE (Design of Experiments) : Optimize variables (e.g., time, stoichiometry) statistically.
  • In-situ monitoring : Use FTIR or LC-MS to track intermediates .

Basic: What role does the benzyloxycarbonyl group play in stability?

Answer:

  • Protection : Shields the amine from nucleophilic attack during fluorination or cyclization .
  • Stability : Resists acidic conditions but is cleavable via hydrogenolysis (Pd/C, H2) for downstream functionalization .

Validation : Monitor deprotection via TLC (Rf shift) or loss of Cbz-related NMR peaks (δ 5.1 ppm, benzyl CH2) .

Advanced: How can computational modeling predict biological interactions?

Answer:

  • Molecular docking : Predict binding to targets (e.g., serotonin transporters) using software like AutoDock Vina. Align with pharmacophore models from azabicyclo inhibitors .
  • MD simulations : Assess conformational stability in lipid bilayers (critical for blood-brain barrier penetration) .

Case Study : Analogous 3-azabicyclo[4.1.0]heptanes showed 10-fold higher NET/SERT affinity in simulations vs. in vitro, guiding synthesis priorities .

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